molecular formula C13H12Cl2O2PS B1670281 Desbromoleptophos CAS No. 53490-78-1

Desbromoleptophos

Cat. No. B1670281
CAS RN: 53490-78-1
M. Wt: 333.2 g/mol
InChI Key: BCMQSEIBTPUGQQ-UHFFFAOYSA-N
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Description

Desbromoleptophos is a potent insecticide agent . It has the molecular formula C13H12CL2O2PS . It is also known by other synonyms such as Debromoleptophos and BRN 2872007 .


Molecular Structure Analysis

The molecular structure of Desbromoleptophos is characterized by its molecular formula C13H12CL2O2PS . The average mass is 333.170 Da and the monoisotopic mass is 331.959442 Da . For a more detailed analysis, tools like “What is this?” (WIT) can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing .

Scientific Research Applications

Neurotoxicity and Enzyme Inhibition

Desbromoleptophos, an analog of leptophos, has been studied for its neurotoxic effects and interaction with enzymes in the nervous system. Research demonstrates that desbromoleptophos inhibits hen brain neurotoxic esterase (NTE) similarly to leptophos and its ethoxy analog in vitro, but shows distinct potency differences in vivo. Intravenous administration of desbromoleptophos to hens did not significantly alter its potency compared to oral administration, suggesting unique pharmacokinetic properties compared to other leptophos analogs (Hansen, Cozzi, Metcalf, & Hansen, 1985).

Effects on Immature Chicks

In studies involving immature chicks, desbromoleptophos exhibited acute and delayed neurotoxic effects. It caused significant inhibition of brain acetylcholinesterase (AChE) and neurotoxic esterase (NTE), leading to altered gait. This research provides insights into the mechanisms of organophosphorus ester-induced delayed neurotoxicity (OPIDN) and distinguishes the effects of desbromoleptophos from other related compounds (Farage-Elawar & Francis, 1987; Farage-Elawar & Francis, 1988).

Comparative Neurotoxicity

Desbromoleptophos was compared with other degradation products of leptophos for their neurotoxic effects on white leghorn pullets. This study found desbromoleptophos to be a potent neurotoxic agent, offering insights into the comparative neurotoxicity of these compounds (Sanborn, Metcalf, & Hansen, 1977).

Delayed Neurotoxicity

In a study examining the delayed neurotoxicity of various phenylphosphonothioate esters, desbromoleptophos was identified as one of the compounds causing delayed neurotoxicity in hens. Histological examination revealed axonal and myelin degeneration in the spinal cord and peripheral nerves, suggesting its potential as a general feature of phenylphosphonothioate insecticides (Abou-Donia, 1979).

properties

IUPAC Name

(2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2O2PS/c1-16-18(19,11-5-3-2-4-6-11)17-13-9-10(14)7-8-12(13)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGSTGQUUANUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(C1=CC=CC=C1)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866344
Record name O-(2,5-Dichlorophenyl) O-methyl phenylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desbromoleptophos

CAS RN

53490-78-1, 73270-48-1, 73306-98-6, 73306-99-7
Record name Desbromo leptophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53490-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desbromoleptophos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053490781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073270481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073306986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073306997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBROMOLEPTOPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69CLB7QMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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